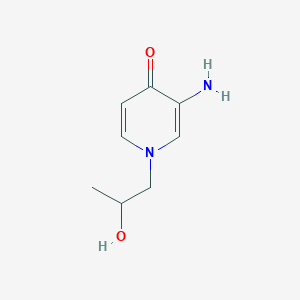

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

Descripción

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a nitrogen-containing heterocyclic compound characterized by a partially reduced pyridinone core. The molecule features a 1,4-dihydropyridin-4-one scaffold substituted with a 2-hydroxypropyl group at the 1-position and an amino group at the 3-position.

Propiedades

Fórmula molecular |

C8H12N2O2 |

|---|---|

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

3-amino-1-(2-hydroxypropyl)pyridin-4-one |

InChI |

InChI=1S/C8H12N2O2/c1-6(11)4-10-3-2-8(12)7(9)5-10/h2-3,5-6,11H,4,9H2,1H3 |

Clave InChI |

PMBVAMLMJCRTJU-UHFFFAOYSA-N |

SMILES canónico |

CC(CN1C=CC(=O)C(=C1)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-propanol with suitable reagents to form the desired dihydropyridinone structure . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, protective groups may be employed to prevent side reactions and improve the overall efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds .

Aplicaciones Científicas De Investigación

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s 1,4-dihydropyridin-4-one core distinguishes it from other heterocycles:

- FDB022940 (2-amino-6-(1,2,3-trihydroxypropyl)-1,4,7,8-tetrahydropteridin-4-one): Features a pteridinone ring system (a fused pyrimidine-pyrazine structure) instead of a dihydropyridinone. This expanded ring system increases conjugation and may enhance stability or alter redox properties compared to the simpler dihydropyridinone scaffold .

- SCH530348 and E5555 (from ) : These are complex peptidomimetics with bulky substituents and tertiary amide linkages, emphasizing their roles as protease inhibitors rather than simple heterocyclic scaffolds .

Table 1: Structural Comparison

Functional Group Analysis

- Hydroxypropyl Group : The 2-hydroxypropyl substituent in the target compound provides a chiral center and enhances solubility in polar solvents. In contrast, FDB022940’s trihydroxypropyl group offers three hydroxyls, significantly increasing hydrophilicity and metal-chelating capacity .

- In FDB022940, the amino group is part of a pteridine system, which is critical for binding in coenzyme-mediated reactions .

Physicochemical and Electronic Properties

While direct data are unavailable for the target compound, inferences can be made:

- Solubility: The hydroxypropyl group likely improves aqueous solubility compared to unsubstituted dihydropyridinones. However, FDB022940’s trihydroxypropyl group would render it more water-soluble .

- Pteridinones like FDB022940, with extended conjugation, may exhibit unique UV-Vis absorption profiles relevant to photochemical applications .

Methodological Considerations for Structural Analysis

Crystallographic tools like SHELXL (for refinement) and Mercury (for visualization) are critical for comparing bond lengths, angles, and intermolecular interactions in such compounds . For example:

- SHELXL can refine hydrogen-bonding networks involving the amino and hydroxypropyl groups.

- Mercury’s overlay function could highlight conformational differences between the dihydropyridinone and pteridinone cores .

Actividad Biológica

3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS Number: 1548040-67-0) is a dihydropyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by an amino group and a hydroxypropyl side chain, positions it as a candidate for various therapeutic applications, particularly in cardiovascular and neuroprotective domains.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 1548040-67-0 |

The biological activity of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is primarily attributed to its ability to interact with various biological macromolecules. The presence of both amino and hydroxy groups enables the formation of hydrogen bonds, which can modulate enzyme activities and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in oxidative stress pathways, which is critical for conditions such as hypertension and neurodegenerative diseases .

- Calcium Channel Modulation : Like other dihydropyridines, it may act on L-type calcium channels, influencing vascular smooth muscle contraction and cardiac function .

Biological Activities

Research highlights several notable biological activities associated with 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative damage.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Cardiovascular Benefits : Its ability to modulate calcium channels suggests potential applications in treating cardiovascular diseases.

Study on Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the dihydropyridine ring significantly influence inhibitory potency against mammalian tyrosine hydroxylase. The findings suggest that lipophilicity plays a crucial role in enhancing enzyme inhibition, which may also apply to 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one .

Neuroprotective Potential

Another investigation assessed the neuroprotective capabilities of dihydropyridine derivatives. Results indicated that compounds with similar structural features could reduce neuronal cell death in models of oxidative stress, hinting at the therapeutic potential of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one in neurodegenerative disorders .

Comparative Analysis

To better understand the biological activity of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one, a comparison with structurally related compounds is essential:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one | CHNO | Similar structure; possible variations in activity |

| 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one | CHBrNO | Bromine substitution may enhance reactivity |

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 3-Amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Exploring specific molecular targets and pathways influenced by this compound.

- Formulation Development : Investigating solubilization techniques to enhance bioavailability for clinical applications.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.